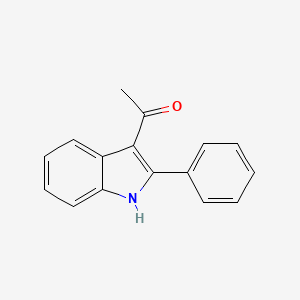
1-(2-Phenyl-1H-indol-3-yl)ethanone
説明
1-(2-Phenyl-1H-indol-3-yl)ethanone is an analytical standard that has been used to study the mechanism of action of synthetic cannabinoids . It is a synthetic cannabinoid that is structurally related to the phenethylamine class of psychoactive drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.281, a density of 1.2±0.1 g/cm3, a boiling point of 476.8±33.0 °C at 760 mmHg, and a flash point of 245.1±32.8 °C .科学的研究の応用
Synthesis and Biological Evaluation
1-(2-Phenyl-1H-indol-3-yl)ethanone derivatives have been synthesized and evaluated for biological activities. For instance, a study focused on synthesizing chalcone derivatives of this compound for anti-inflammatory applications. The derivatives were tested on Wistar albino rats, showing potential as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).
Catalysis and Synthesis Methods
Efficient synthesis of bis(1H-indol-3-yl)ethanones using this compound derivatives has been reported. The synthesis process includes reactions with phenylglyoxals and indole, demonstrating advantages like short reaction times and excellent yields (Mosslemin & Movahhed, 2012).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel indole-based derivatives with significant antimicrobial and antifungal activities. These compounds, derived from this compound, have shown efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Nagarapu & Pingili, 2014).
Anti-oxidant and Anti-microbial Properties
Studies have also been conducted on the synthesis of chalcone derivatives from this compound, revealing strong anti-oxidant and anti-microbial properties. These derivatives have been compared with standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole, showing remarkable activity at low concentrations (Gopi, Sastry, & Dhanaraju, 2016).
Anticonvulsant Evaluation
Another research avenue explores the anticonvulsant properties of indole derivatives. For instance, some derivatives of this compound have shown significant activity in electroshock tests, suggesting their potential as anticonvulsant agents (Ahuja & Siddiqui, 2014).
Computational and Drug Design Studies
The compound has also been a subject in computational studies and drug design research. For example, novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their effects on the COX-2 enzyme. This research has implications in the development of nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).
作用機序
Target of Action
1-(2-Phenyl-1H-indol-3-yl)ethanone, also known as 1-(2-phenyl-1H-indol-3-yl)ethan-1-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted log kow (kowwin v167 estimate) is 344 , suggesting that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that these compounds can have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
The biochemical properties of 1-(2-Phenyl-1H-indol-3-yl)ethanone are largely derived from its indole core. Indole derivatives, both natural and synthetic, show various biologically vital properties
Cellular Effects
This compound, like other indole derivatives, has been suggested to have a significant impact on cellular processes . It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)15-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMKNKDDGFULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320570 | |
| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17375-64-3 | |
| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
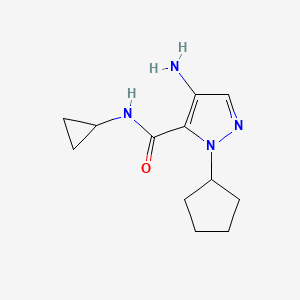
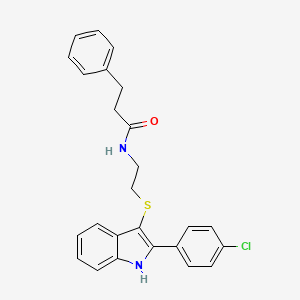
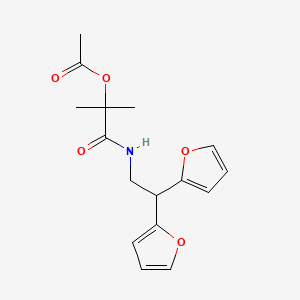
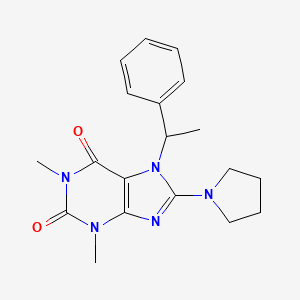

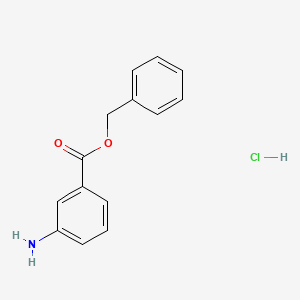
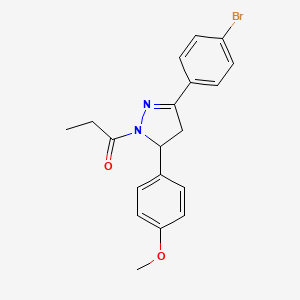
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)
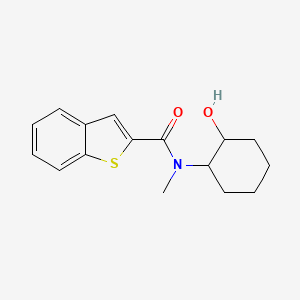
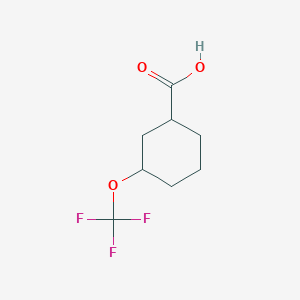
![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)


![N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2466585.png)
